

# analytical standards for Flamprop-m-methyl

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Compound of Interest		
Compound Name:	Flamprop-m-methyl	
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An In-Depth Technical Guide to the Analytical Standards of Flamprop-m-methyl

This technical guide provides a comprehensive overview of the analytical standards for **Flamprop-m-methyl**, targeted at researchers, scientists, and professionals in drug development and agricultural science. It covers the fundamental chemical properties, established analytical methodologies, and the biological mode of action for this compound.

## **Chemical and Physical Properties**

**Flamprop-m-methyl** is the active enantiomer of the herbicide Flamprop-methyl, which is used to control wild oats in various crops.[1][2][3] The analytical standard is crucial for accurate quantification, quality control, and research.[3][4] It belongs to the arylaminopropionic acid class of chemicals.[1]

The key chemical and physical properties are summarized in the table below.



Property	Value	Source
CAS Number	63729-98-6	[5][6][7]
Molecular Formula	C17H15CIFNO3	[4][5][7]
Molecular Weight	335.76 g/mol	[4][8]
IUPAC Name	methyl (2R)-2-(N-benzoyl-3- chloro-4- fluoroanilino)propanoate	[5][9]
Synonyms	D-Mataven, Flamprop M- methyl, R-Flamprop-methyl	[5][7][8]
Purity	>98% (typical for analytical standards)	[7][10]
Physical State	Solid powder	[10][11]
Solubility	Soluble in DMSO	[10]
Storage	Store at room temperature (20 - 25 °C) or -20°C for long term	[10][12]

## **Analytical Methodologies**

The determination and quantification of **Flamprop-m-methyl** in various matrices, such as drinking water and environmental samples, rely on robust chromatographic and spectroscopic techniques.

### **Chromatographic Methods**

Chromatography is the primary technique for separating **Flamprop-m-methyl** from other components in a sample.

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a
common method for analysis.[1] Reverse-phase (RP) HPLC is particularly suitable, often
using a mobile phase containing acetonitrile (MeCN), water, and an acidifier like phosphoric
or formic acid.[13] Using formic acid makes the method compatible with mass spectrometry
detection.[13]



Gas Chromatography (GC): GC and gas-liquid chromatography are also employed for the
determination of Flamprop-m-methyl.[1] These methods often utilize an electron capture
detector (ECD) for high sensitivity or a mass spectrometer (MS) for definitive identification.[1]

A summary of common chromatographic approaches is presented below.

Technique	Detector	Purpose	Reference
HPLC	Ultraviolet (UV)	Quantification in various samples	[1]
RP-HPLC	Mass Spectrometry (MS)	High-specificity analysis, impurity profiling	[13]
GC / GC-liquid	Electron Capture (ECD)	Sensitive detection in water samples	[1]
GC	Mass Spectrometry (MS)	Confirmatory analysis and identification	[1]

# **Spectroscopic Methods**

Mass spectrometry provides structural information and is used for the unambiguous identification of **Flamprop-m-methyl**.

- GC-MS: When coupled with Gas Chromatography, MS allows for the identification of the compound based on its mass spectrum. Key mass-to-charge ratios (m/z) have been identified.
- MS-MS: Tandem mass spectrometry can be used for more specific and sensitive detection, particularly in complex matrices.

Key mass spectral data are provided in the table below.



Parameter	m/z Value	Source
Precursor Ion [M+H]+	336.0797	[14]
Top Peak	105	[14]
2nd Highest Peak	77	[14]
3rd Highest Peak	276	[14]

# **Experimental Protocols and Workflows**

While specific, validated protocols are often proprietary to testing laboratories or found within detailed scientific publications, a generalized workflow for the analysis of **Flamprop-m-methyl** can be outlined.

### **General Protocol for RP-HPLC Analysis**

This protocol is a generalized representation based on available data.[13] Optimization is required for specific instrumentation and sample matrices.

- Standard Preparation: Prepare a stock solution of the **Flamprop-m-methyl** analytical standard in a suitable solvent (e.g., Methanol or DMSO).[10][15] Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: The sample (e.g., water, soil, crop extract) undergoes extraction with an
  appropriate organic solvent. The extract may require a clean-up step, such as solid-phase
  extraction (SPE), to remove interfering substances.
- Chromatographic Conditions:
  - Column: A reverse-phase column (e.g., Newcrom R1 or equivalent C18).[13]
  - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidifier (e.g., 0.1% formic acid for MS compatibility).[13]
  - Flow Rate: Typically 0.5 1.0 mL/min.



- Detection: UV detector set at an appropriate wavelength or a mass spectrometer in a suitable ionization mode.
- Analysis: Inject the prepared standards and samples into the HPLC system. Identify the
   Flamprop-m-methyl peak by its retention time and quantify using the calibration curve.

The logical flow from sample collection to final quantification is visualized in the diagram below.



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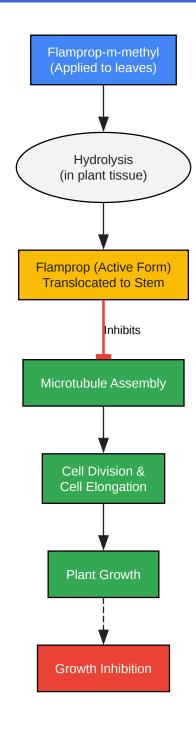
Caption: General workflow for the analysis of Flamprop-m-methyl.

## **Biological Mode of Action**

**Flamprop-m-methyl** functions as a selective, systemic herbicide.[11][16] After being absorbed by the leaves, it is hydrolyzed to its biologically active acid form, flamprop. This active metabolite inhibits cell elongation and division in the plant's stem, ultimately halting growth.[16] This mechanism of action is crucial for its herbicidal properties against weeds like wild oats.

The pathway illustrating this mode of action is detailed below.





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